molecular formula C19H18N4OS2 B2616388 3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-02-9

3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2616388
CAS No.: 847401-02-9
M. Wt: 382.5
InChI Key: ZCGBZAAFUIVOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a compound that falls under the broader category of benzo[d]thiazol derivatives. These compounds have attracted considerable interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves several steps, beginning with the preparation of the 1,2,4-triazole ring system and its subsequent functionalization. Standard conditions might include the use of strong bases, nucleophiles, and solvents under controlled temperatures.

Industrial Production Methods

For large-scale production, optimizing reaction conditions to ensure high yield and purity is crucial. This often involves using continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: Typically involves the conversion of sulfur groups to sulfoxides or sulfones.

  • Reduction: Could involve the reduction of triazole rings under specific conditions.

  • Substitution: Reactions such as nucleophilic substitution on the triazole ring or benzo[d]thiazol moiety.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, aryl halides, nucleophiles like thiols.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically results in sulfoxides or sulfones, while substitution can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has a range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor.

  • Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

  • Industry: Utilized in the production of dyes, agricultural chemicals, and other specialized materials.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. Generally:

  • Molecular Targets: It often targets specific enzymes or receptors within biological systems.

  • Pathways Involved: Interacts with biochemical pathways, affecting processes like cell division or metabolism.

Comparison with Similar Compounds

3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to its specific combination of functional groups, which confer a distinct set of properties. Similar compounds include other benzo[d]thiazol derivatives and triazole-containing molecules. its unique isopropylthio and phenyl substituents make it stand out in terms of its biological activity and reactivity.

Similar Compounds

  • 3-methyl-1,2,4-triazole

  • Benzo[d]thiazol-2-ylamine

  • 4-phenyl-1,2,4-triazole

Properties

IUPAC Name

3-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13(2)25-18-21-20-17(23(18)14-8-4-3-5-9-14)12-22-15-10-6-7-11-16(15)26-19(22)24/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGBZAAFUIVOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.